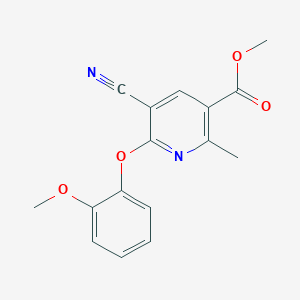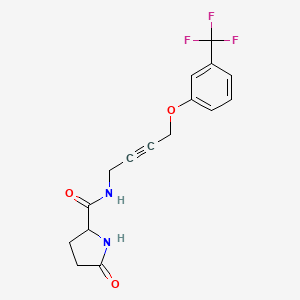
2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-3-sulfonyl chloride belongs to the class of substituted sulfonyl chlorides . It is used as a derivatization agent to enhance the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chlorides involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis
The empirical formula of pyridine-3-sulfonyl chloride is C5H4ClNO2S . The molecular weight is 177.61 .Chemical Reactions Analysis
The synthesized pyridine-3-sulfonyl chlorides can be converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids are generally synthesized by two methods: sulfonation of the corresponding pyridines; diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group .Physical And Chemical Properties Analysis
Pyridine-3-sulfonyl chloride is a liquid with a fishy odor . It has a refractive index of 1.556 and a density of 1.460 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research on 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole encompasses its use in the synthesis of complex organic compounds. For instance, its derivatives have been explored for the regiocontrolled synthesis of polysubstituted pyrroles, leveraging reactions between terminal alkynes, sulfonyl azides, and allenes. This process, facilitated by nickel(0) catalysis, yields isopyrroles that can be further transformed into a variety of polysubstituted pyrroles through double bond transposition and Alder-ene reactions, highlighting the compound's versatility in organic synthesis (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).
Applications in Materials Science
The utility of 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole extends to materials science, where its derivatives are employed in the synthesis of novel compounds with potential applications in various fields. For example, novel annealed porphyrins have been synthesized from pyrrole derivatives (isoindoles) through reactions under specific conditions. These compounds, obtained in quantitative yields, underscore the potential of 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole derivatives in the development of new materials with unique properties (Elghamry & Tietze, 2008).
Medicinal Chemistry
In medicinal chemistry, the structural modification of 2-(pyridine-3-sulfonyl)-2,3-dihydro-1H-isoindole derivatives enables the exploration of new therapeutic agents. For example, the compound has been used to synthesize difluoromethyl 2-pyridyl sulfone, an efficient gem-difluoroolefination reagent for aldehydes and ketones. This discovery opens up new pathways for the development of fluorinated organic compounds, which are of significant interest in drug discovery and development due to their unique biological activities (Zhao, Huang, Zhu, & Hu, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-3-ylsulfonyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-18(17,13-6-3-7-14-8-13)15-9-11-4-1-2-5-12(11)10-15/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPAQJZHRAUJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844146.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2844148.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)
![2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2844153.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844156.png)


![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2844160.png)


![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)

